Cas no 36178-66-2 (1-chlorocyclobutane-1-carbonitrile)

1-Chlorocyclobutane-1-carbonitrile is a versatile organic compound featuring a cyclobutane ring substituted with both a chloro and a cyano functional group at the same carbon. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of cyclobutane derivatives. The presence of reactive functional groups enables further transformations, such as nucleophilic substitutions or cycloadditions, facilitating the synthesis of complex molecules. Its stability under standard conditions and compatibility with various reaction conditions enhance its utility in pharmaceutical and agrochemical research. The compound’s well-defined reactivity profile ensures reproducibility in synthetic applications, making it a practical choice for targeted molecular construction.
1-chlorocyclobutane-1-carbonitrile structure
36178-66-2 structure
Product Name:1-chlorocyclobutane-1-carbonitrile
CAS No:36178-66-2
MF:C5H6ClN
MW:115.560840129852
CID:1478197
PubChem ID:81252086
Update Time:2025-11-02

1-chlorocyclobutane-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanecarbonitrile, 1-chloro-
    • 1-chlorocyclobutane-1-carbonitrile
    • EN300-1242105
    • AKOS019823707
    • 36178-66-2
    • Inchi: 1S/C5H6ClN/c6-5(4-7)2-1-3-5/h1-3H2
    • InChI Key: NHEFQIITUUHURN-UHFFFAOYSA-N
    • SMILES: ClC1(C#N)CCC1

Computed Properties

  • Exact Mass: 115.01898
  • Monoisotopic Mass: 115.0188769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 117
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • PSA: 23.79

1-chlorocyclobutane-1-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1242105-0.05g
1-chlorocyclobutane-1-carbonitrile
36178-66-2 95%
0.05g
$174.0 2023-06-08
Enamine
EN300-1242105-0.1g
1-chlorocyclobutane-1-carbonitrile
36178-66-2 95%
0.1g
$257.0 2023-06-08
Enamine
EN300-1242105-0.25g
1-chlorocyclobutane-1-carbonitrile
36178-66-2 95%
0.25g
$367.0 2023-06-08
Enamine
EN300-1242105-0.5g
1-chlorocyclobutane-1-carbonitrile
36178-66-2 95%
0.5g
$579.0 2023-06-08
Enamine
EN300-1242105-1.0g
1-chlorocyclobutane-1-carbonitrile
36178-66-2 95%
1g
$743.0 2023-06-08
Enamine
EN300-1242105-2.5g
1-chlorocyclobutane-1-carbonitrile
36178-66-2 95%
2.5g
$1454.0 2023-06-08
Enamine
EN300-1242105-5.0g
1-chlorocyclobutane-1-carbonitrile
36178-66-2 95%
5g
$2152.0 2023-06-08
Enamine
EN300-1242105-10.0g
1-chlorocyclobutane-1-carbonitrile
36178-66-2 95%
10g
$3191.0 2023-06-08
Aaron
AR028O67-50mg
1-chlorocyclobutane-1-carbonitrile
36178-66-2 95%
50mg
$265.00 2025-02-16
Aaron
AR028O67-100mg
1-chlorocyclobutane-1-carbonitrile
36178-66-2 95%
100mg
$379.00 2025-02-16

1-chlorocyclobutane-1-carbonitrile Related Literature

Additional information on 1-chlorocyclobutane-1-carbonitrile

Comprehensive Guide to 1-Chlorocyclobutane-1-carbonitrile (CAS No. 36178-66-2): Properties, Applications, and Market Insights

1-Chlorocyclobutane-1-carbonitrile (CAS No. 36178-66-2) is a specialized organic compound with a unique molecular structure, combining a chlorocyclobutane moiety with a carbonitrile functional group. This compound has garnered significant attention in recent years due to its versatile applications in pharmaceutical intermediates, agrochemical synthesis, and advanced material science. Researchers and industry professionals frequently search for terms like "1-Chlorocyclobutane-1-carbonitrile synthesis", "CAS 36178-66-2 applications", and "chlorocyclobutane derivatives", reflecting its growing importance in synthetic chemistry.

The molecular formula of 1-Chlorocyclobutane-1-carbonitrile is C5H6ClN, with a molecular weight of 115.56 g/mol. Its distinct cyclobutane ring structure contributes to its stability and reactivity, making it a valuable building block in organic synthesis. The compound typically appears as a colorless to pale yellow liquid at room temperature, with a density of approximately 1.14 g/cm3. These physical properties are crucial for researchers investigating "solubility of 1-Chlorocyclobutane-1-carbonitrile" or "handling precautions for carbonitrile compounds".

In pharmaceutical applications, 1-Chlorocyclobutane-1-carbonitrile serves as a key intermediate in the synthesis of various drug candidates. The carbonitrile group offers excellent reactivity for further transformations, while the chlorocyclobutane structure provides steric constraints that can influence biological activity. Recent patent literature reveals its use in developing novel kinase inhibitors and antiviral agents, addressing current healthcare challenges. This aligns with trending searches such as "pharmaceutical uses of cyclobutane derivatives" and "nitrile-containing drug intermediates".

The compound's application extends to material science, where it functions as a precursor for advanced polymers and specialty chemicals. The rigid cyclobutane ring can impart desirable mechanical properties to polymeric materials, while the carbonitrile functionality enables cross-linking or further modification. Industry professionals often inquire about "1-Chlorocyclobutane-1-carbonitrile in polymer chemistry" and "high-performance materials from nitrile compounds", reflecting this important application area.

From a synthetic chemistry perspective, 1-Chlorocyclobutane-1-carbonitrile offers several advantages. The presence of both chlorine and nitrile groups allows for diverse reaction pathways, including nucleophilic substitutions, cycloadditions, and reduction reactions. Recent methodological advances have improved its synthesis efficiency, with many researchers searching for "optimized synthesis of 1-Chlorocyclobutane-1-carbonitrile" and "green chemistry approaches to nitrile synthesis".

The global market for 1-Chlorocyclobutane-1-carbonitrile has shown steady growth, driven by increasing demand from pharmaceutical and specialty chemical sectors. Market analysts note particular interest in Asia-Pacific regions, where searches for "CAS 36178-66-2 suppliers" and "bulk 1-Chlorocyclobutane-1-carbonitrile manufacturers" have risen significantly. Quality specifications typically require purity levels above 98%, with strict control of impurities that might affect downstream applications.

Environmental and safety considerations for 1-Chlorocyclobutane-1-carbonitrile follow standard protocols for nitrile-containing compounds. Proper ventilation, personal protective equipment, and appropriate storage conditions are essential, as indicated by frequent searches for "safe handling of carbonitrile compounds" and "storage requirements for chlorocyclobutane derivatives". The compound should be stored in tightly sealed containers under inert atmosphere to maintain stability.

Recent scientific literature highlights innovative applications of 1-Chlorocyclobutane-1-carbonitrile in asymmetric synthesis and catalysis. The strained cyclobutane ring can induce unique stereochemical outcomes, making it valuable for creating chiral building blocks. This has led to increased searches for "stereoselective reactions with 1-Chlorocyclobutane-1-carbonitrile" and "catalytic transformations of cyclobutane nitriles" among academic researchers.

Analytical characterization of 1-Chlorocyclobutane-1-carbonitrile typically involves GC-MS, HPLC, and NMR techniques. The compound shows characteristic signals in 13C NMR around 120 ppm for the nitrile carbon and 30-50 ppm for the cyclobutane carbons. These analytical aspects generate search queries like "NMR spectrum of 1-Chlorocyclobutane-1-carbonitrile" and "GC-MS analysis of CAS 36178-66-2" among quality control professionals.

Future research directions for 1-Chlorocyclobutane-1-carbonitrile include exploring its potential in renewable energy materials and biodegradable polymers. The compound's unique structure may offer solutions to current challenges in sustainable chemistry, as suggested by emerging searches for "green applications of cyclobutane derivatives" and "nitrile compounds in energy storage". Continued innovation in its synthesis and applications will likely maintain its relevance across multiple scientific disciplines.

Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司